Thermodynamic Stability Ranking Among Ethylcyclohexadiene Isomers
Direct head-to-head equilibration experiments in DMSO solution establish the relative thermodynamic stability of 2-ethyl-1,3-cyclohexadiene against its three closest isomeric ethylcyclohexadienes [1]. The enthalpy differences (ΔrH°) quantify how the position of the ethyl group dictates the equilibrium distribution, directly informing reaction design where thermodynamic control is desired.
| Evidence Dimension | Reaction enthalpy (ΔrH°) for isomerization equilibria |
|---|---|
| Target Compound Data | Multiple equilibria involving 2-ethyl-1,3-cyclohexadiene with ΔrH° values of -12.0 ± 0.5 kJ/mol, -2.7 ± 1.2 kJ/mol, and 2.8 ± 1.2 kJ/mol |
| Comparator Or Baseline | Equilibria involving 1-ethyl-1,3-cyclohexadiene, 1-ethyl-1,4-cyclohexadiene, and 3-ethylidenecyclohexenes (E and Z forms) |
| Quantified Difference | 2-ethyl-1,3-cyclohexadiene is 9–12 kJ mol⁻¹ less stable than the ethylidenecyclohexenes, but is favored over certain 1-ethyl isomers by 2.8 kJ mol⁻¹ under specific equilibria |
| Conditions | t-BuOK catalyzed chemical equilibration in DMSO solution at varying temperatures |
Why This Matters
Knowledge of these precise enthalpy differences enables selection of optimal reaction conditions (kinetic vs. thermodynamic control) and prediction of product distributions in synthetic routes involving this compound class.
- [1] Taskinen, E., & Nummelin, K. (1994). Relative thermodynamic stabilities of 3-ethylidenecyclohexenes and isomeric ethylcyclohexadienes. Tetrahedron, 50(40), 11693–11698. https://doi.org/10.1016/S0040-4020(01)85662-3 View Source
